![molecular formula C22H20N4O4 B160741 (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione CAS No. 136004-14-3](/img/structure/B160741.png)
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, also known as BHIM, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BHIM is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. BHIM has been shown to possess unique biochemical and physiological properties that make it a valuable tool for studying the mechanisms of various biological processes.
Mécanisme D'action
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione acts as a potent agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which can lead to changes in mood, cognition, and behavior.
Effets Biochimiques Et Physiologiques
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to have a wide range of biochemical and physiological effects, including increased serotonin release, enhanced cognitive function, and improved immune function. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been shown to have potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione in lab experiments is its high potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin on various biological processes with a high degree of precision. However, one of the limitations of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione is its potential for off-target effects, which can lead to unwanted side effects and confounding results.
Orientations Futures
There are several future directions for research on (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, including studies on its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione may also be useful in the development of new drugs that target serotonin receptors with greater specificity and efficacy. Additionally, further research is needed to better understand the mechanisms of action of (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione and its potential effects on various biological processes.
Méthodes De Synthèse
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione can be synthesized using a variety of methods, but the most common approach involves the reaction of serotonin with piperazine-2,5-dione in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain pure (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione.
Applications De Recherche Scientifique
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been used in various scientific research applications, including studies on the mechanisms of neurotransmitter release, receptor binding, and signal transduction. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been used to study the effects of serotonin on various physiological processes, such as blood pressure regulation, gastrointestinal motility, and immune function.
Propriétés
Numéro CAS |
136004-14-3 |
|---|---|
Nom du produit |
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione |
Formule moléculaire |
C22H20N4O4 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(3S,6S)-3,6-bis[(5-hydroxy-1H-indol-3-yl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H20N4O4/c27-13-1-3-17-15(7-13)11(9-23-17)5-19-21(29)26-20(22(30)25-19)6-12-10-24-18-4-2-14(28)8-16(12)18/h1-4,7-10,19-20,23-24,27-28H,5-6H2,(H,25,30)(H,26,29)/t19-,20-/m0/s1 |
Clé InChI |
HASWNCHYBAFUSB-PMACEKPBSA-N |
SMILES isomérique |
C1=CC2=C(C=C1O)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
SMILES canonique |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
Synonymes |
CHT-CHT cyclo(5(OH)-Trp-5(OH)-Trp) cyclo(5-hydroxytryptophyl-5-hydroxytryptophyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



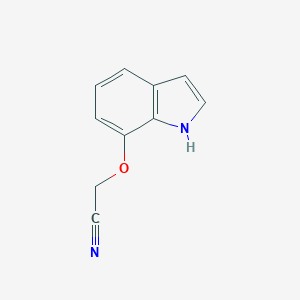
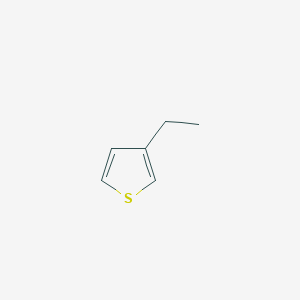
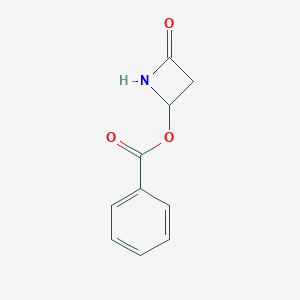
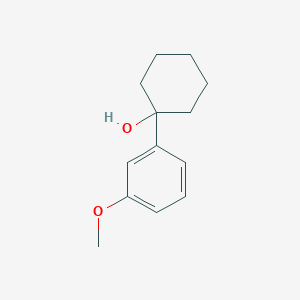
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
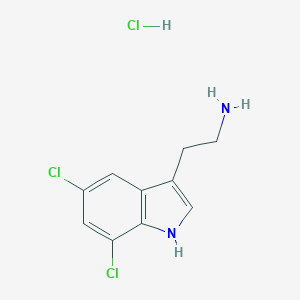
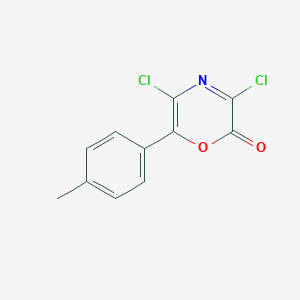

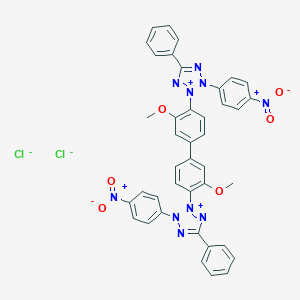

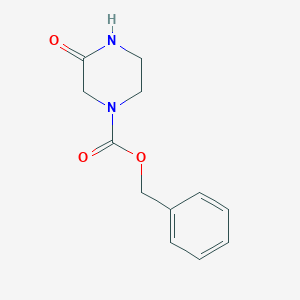
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
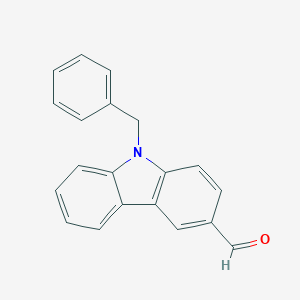
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)